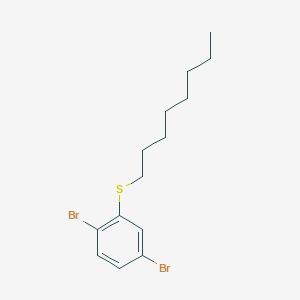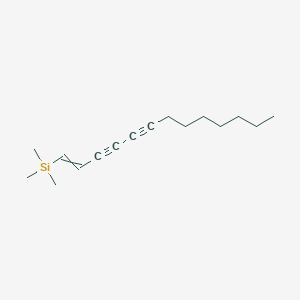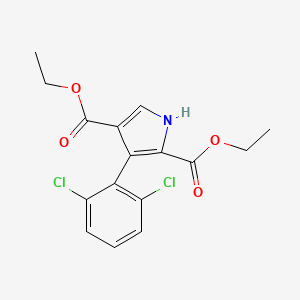
1,4-Dibromo-2-(octylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-(octylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and an octylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(octylsulfanyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and the introduction of the octylsulfanyl group. One common method involves the bromination of 1,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromobenzene is then subjected to a nucleophilic substitution reaction with octylthiol to introduce the octylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-(octylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1,4-Dibromo-2-(octylsulfanyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2-(octylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the octylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2-(octylsulfanyl)benzene can be compared with other similar compounds such as:
1,4-Dibromobenzene: Lacks the octylsulfanyl group, making it less versatile in certain applications.
1,4-Dibromo-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of an octylsulfanyl group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2-(phenylsulfanyl)benzene:
Propriétés
Numéro CAS |
879405-39-7 |
|---|---|
Formule moléculaire |
C14H20Br2S |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
1,4-dibromo-2-octylsulfanylbenzene |
InChI |
InChI=1S/C14H20Br2S/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11H,2-7,10H2,1H3 |
Clé InChI |
ARJONLTXVKWJQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)

![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
